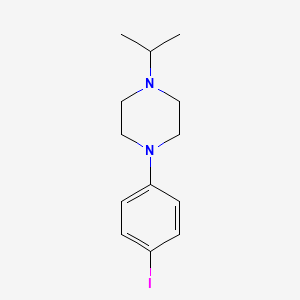

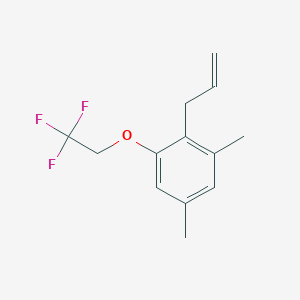

1-(4-Iodophenyl)-4-isopropylpiperazine

Descripción general

Descripción

Synthesis Analysis

There is a paper that discusses the synthesis of N-aryl-β-alanine derivatives, which includes potentially biologically active N-(4-iodophenyl)-β-alanine derivatives . The paper provides a detailed analysis of the synthesis process and the potential biological activities of the compounds.Chemical Reactions Analysis

There is a paper that discusses the synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions . While it doesn’t specifically mention “1-(4-Iodophenyl)-4-isopropylpiperazine”, it does provide insights into the chemical reactions involving similar compounds.Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with the l-type amino acid transporter 1 , a Na+ and pH-independent exchanger of large branched-chain and aromatic neutral amino acids . This transporter plays a crucial role in the absorption of amino acids and certain drugs.

Biochemical Pathways

Based on its potential interaction with the l-type amino acid transporter 1 , it can be speculated that the compound might affect the transport and metabolism of amino acids and other related biochemical pathways.

Result of Action

Based on its potential interaction with the l-type amino acid transporter 1 , it can be speculated that the compound might affect the transport and metabolism of amino acids, leading to changes at the molecular and cellular levels.

Propiedades

IUPAC Name |

1-(4-iodophenyl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19IN2/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPKVFZYXVGSJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodophenyl)-4-isopropylpiperazine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)

![6-Bromo-2,4-dichlorobenzo[d]thiazole](/img/structure/B6324830.png)

![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)